molecular formula C16H19N5O2S B12157601 N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12157601
M. Wt: 345.4 g/mol
InChI Key: QWVGPHVUHWJIOV-UHFFFAOYSA-N
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Description

This compound features a 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine core, a propyl linker, and a benzenesulfonamide group. The triazolopyrimidine scaffold is known for its role in antimicrobial and enzyme-inhibitory activities, while the sulfonamide moiety enhances solubility and bioavailability . The dimethyl groups at positions 5 and 7 likely stabilize the heterocyclic core and influence electronic properties, which may modulate receptor binding or metabolic stability.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H19N5O2S/c1-12-11-13(2)21-15(19-20-16(21)18-12)9-6-10-17-24(22,23)14-7-4-3-5-8-14/h3-5,7-8,11,17H,6,9-10H2,1-2H3

InChI Key

QWVGPHVUHWJIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve temperatures around 140°C, although lower temperatures can also be used with slightly reduced yields .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyrimidine Cores

a. 3-(4′-Pyridyl)-5,7-Dimethyl-1,2,4-Triazolo[4,3-a]Pyrimidine (3k)
  • Structure : Replaces the benzenesulfonamide-propyl group with a 4-pyridyl substituent.
  • Activity : Exhibits potent antibacterial activity against Bacillus subtilis and Escherichia coli (MIC = 10 µg/ml), comparable to commercial antibiotics .
  • Key Difference : The pyridyl group may enhance bacterial membrane penetration compared to the bulkier benzenesulfonamide-propyl chain in the target compound.
b. 3-(3′,4′-Dimethoxyphenyl)-5,7-Dimethyl-1,2,4-Triazolo[4,3-a]Pyrimidine (3f)
  • Structure : Contains a 3,4-dimethoxyphenyl group instead of sulfonamide.
  • Activity : Shows broad-spectrum antibacterial efficacy (MIC = 10 µg/ml) due to the electron-rich aryl group, which may facilitate interactions with bacterial enzymes .
  • Key Difference : The absence of a sulfonamide group could reduce solubility but improve lipophilicity for tissue penetration.

Sulfonamide-Containing Analogues

a. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
  • Structure : Combines a pyrazolopyrimidine core with a benzenesulfonamide group and fluorinated chromene substituents.
  • Activity: Not explicitly reported, but the fluorinated chromene moiety likely targets kinases or DNA-associated proteins .
  • Key Difference : The pyrazolopyrimidine core and fluorinated substituents confer distinct pharmacokinetic profiles compared to the triazolopyrimidine-based target compound.
b. N-(5-Amino-1H-1,2,4-Triazol-3-yl)Arylsulfonamides
  • Structure : Features a triazole ring directly linked to sulfonamide groups.
  • Synthesis Challenges : Low yields due to poor solubility of intermediates, mitigated in the target compound by the propyl linker, which enhances solubility .
  • Key Difference : The triazolopyrimidine core in the target compound may offer better metabolic stability than simpler triazole derivatives.

Biological Activity

N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a triazolo-pyrimidine core linked to a propyl chain and a benzenesulfonamide moiety. This unique structure contributes to its pharmacological properties.

PropertyValue
Molecular Formula C14H18N6O2S
Molecular Weight 318.39 g/mol
CAS Number Not available
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in signaling pathways related to cell proliferation and inflammation. It has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in cytokine signaling and immune responses. By binding to the active sites of these kinases, the compound prevents phosphorylation events that lead to downstream signaling activation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
  • IC50 Values :
    • MCF7: 12.50 µM
    • SF-268: 42.30 µM
    • NCI-H460: 26 µM

These values suggest that the compound can effectively inhibit cell growth at relatively low concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation markers in animal models of inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study published in MDPI evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer activity with IC50 values ranging from 10 µM to 50 µM across different cell lines .
  • Study on Inflammatory Response :
    Another study focused on the impact of benzenesulfonamide derivatives on perfusion pressure in cardiovascular models. The findings suggested that certain derivatives could modulate vascular responses significantly .

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